4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPUUAVIUWAMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of chromenyl compounds exhibit significant antimicrobial properties. Studies have shown that 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests potential use in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells, which could lead to its application in cancer therapeutics .
Materials Science Applications
Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Nanotechnology : In nanomaterials research, this compound can serve as a stabilizing agent for nanoparticles. This property is crucial in the development of nanocomposites with improved performance characteristics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
| Investigation of Anti-inflammatory Effects | Medicinal Chemistry | Showed significant reduction in inflammatory markers in vitro. |
| Polymer Composite Development | Materials Science | Enhanced tensile strength and thermal resistance in polymer blends containing the compound. |
| Nanoparticle Stabilization | Nanotechnology | Improved stability and dispersion of nanoparticles in aqueous solutions. |
Mechanism of Action
The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core
The ethyl group at the 4-position distinguishes this compound from closely related derivatives. Key structural analogs include:
- Ethyl vs. This could influence pharmacokinetic properties compared to the methyl analog .
- Benzyl Substitution : The benzyl group in CID 978403 introduces steric hindrance, which may affect binding to biological targets but could enhance fluorescence properties due to extended conjugation .
Functional Group Modifications
The benzoic acid moiety differentiates this compound from ester or hydrazide derivatives:
- Carboxylic Acid vs. Ester : The free acid group enables salt formation (e.g., sodium salts for improved solubility) and direct interaction with biological targets, whereas esters are typically prodrugs requiring metabolic activation .
Biological Activity
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a compound belonging to the coumarin family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.34 g/mol. Its structure incorporates a coumarin moiety, which is known for various bioactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, a study evaluated various coumarin analogues against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 25 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 6.25 |
| This compound | C. albicans | 12.5 |
Anticancer Activity
The potential anticancer effects of coumarin derivatives have also been investigated. Compounds structurally related to this compound were found to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of coumarin derivatives is often attributed to their ability to interact with cellular targets, including enzymes involved in metabolic pathways and DNA synthesis. For example, coumarins have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship of coumarins indicates that substitutions on the phenolic ring significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while electron-withdrawing groups may reduce it . The presence of functional groups such as hydroxyl or methoxy on the coumarin structure has been associated with increased bioactivity.
Case Studies
- Study on Antimicrobial Efficacy : A series of coumarin derivatives were synthesized and tested against various pathogens. The study found that compounds with hydrophilic substituents exhibited enhanced activity against E. coli and Klebsiella pneumoniae .
- Anticancer Screening : In vitro assays demonstrated that certain coumarin derivatives led to significant reductions in cell viability in MCF7 breast cancer cells, with IC50 values ranging from 10 to 30 µM .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid?
- Methodology : The synthesis typically involves multi-step reactions:
Core Chromenone Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the 2-oxo-2H-chromene (coumarin) core .
Etherification : Introduction of the ethyl-substituted benzyloxy group via nucleophilic substitution (e.g., using 4-ethyl-7-hydroxycoumarin and 4-(bromomethyl)benzoic acid derivatives in the presence of a base like K₂CO₃) .
Hydrolysis : If ester intermediates are used, saponification with NaOH or LiOH yields the final benzoic acid derivative .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: ethanol/water) ensures high purity .
Q. How can the structure of this compound be experimentally validated?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 6.8–8.1 ppm, ester/acid carbonyl signals at δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₈H₁₄O₅, theoretical MW: 310.30 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from DMSO/MeOH mixtures .
Q. What physicochemical properties are critical for handling this compound, and how can they be determined?
- Key Properties :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC .
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (literature data for analogs: ~200–220°C) .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Substituent Variation : Synthesize analogs with modified ethyl (e.g., propyl, isopropyl) or benzoic acid groups (e.g., methyl ester, amide) .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based assays or ELISA .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to receptors like estrogen receptors or tyrosine kinases .
Q. How can researchers address contradictions in reported toxicity data for coumarin derivatives?
- Strategies :
- Standardized Assays : Use OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test) to generate reproducible data .
- Metabolite Analysis : LC-MS profiling to identify toxic metabolites (e.g., epoxide intermediates) that may explain discrepancies between in vitro and in vivo results .
- Cross-Study Comparisons : Control for variables like purity (>95% via HPLC), solvent (avoid DMSO if cytotoxic), and exposure duration .
Q. What experimental strategies resolve low yields during the etherification step of synthesis?
- Optimization Methods :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% under controlled temperature (80–100°C) .
- Alternative Solvents : Replace DMF with acetonitrile or THF to minimize side reactions (e.g., hydrolysis of bromomethyl intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
